molecular formula C6H11F2NO B13634015 (R)-2-((Difluoromethoxy)methyl)pyrrolidine

(R)-2-((Difluoromethoxy)methyl)pyrrolidine

Cat. No.: B13634015
M. Wt: 151.15 g/mol
InChI Key: PBWSPIRCCNCEFJ-RXMQYKEDSA-N
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Description

(2R)-2-[(difluoromethoxy)methyl]pyrrolidine: is a chiral compound that features a pyrrolidine ring substituted with a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(difluoromethoxy)methyl]pyrrolidine typically involves the introduction of the difluoromethoxy group onto a pyrrolidine ring. One common method is the reaction of a pyrrolidine derivative with a difluoromethylating agent under specific conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired substitution .

Industrial Production Methods: Industrial production of (2R)-2-[(difluoromethoxy)methyl]pyrrolidine may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrrolidine ring . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-[(difluoromethoxy)methyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-[(difluoromethoxy)methyl]pyrrolidine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify peptides and proteins, potentially altering their biological activity and stability .

Medicine: In medicinal chemistry, (2R)-2-[(difluoromethoxy)methyl]pyrrolidine is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of (2R)-2-[(difluoromethoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

  • (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine
  • (2R)-2-[(methoxy)methyl]pyrrolidine
  • (2R)-2-[(fluoromethoxy)methyl]pyrrolidine

Uniqueness: (2R)-2-[(difluoromethoxy)methyl]pyrrolidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethoxy group can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets .

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(2R)-2-(difluoromethoxymethyl)pyrrolidine

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2/t5-/m1/s1

InChI Key

PBWSPIRCCNCEFJ-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](NC1)COC(F)F

Canonical SMILES

C1CC(NC1)COC(F)F

Origin of Product

United States

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